4-Vinylcyclohexene-1,4-dicarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63482-34-8 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-ethenylcyclohexene-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H12O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h2-3,7-8H,1,4-6H2 |
InChI Key |
DMZMZBUQFDOHPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC(=CC1)C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Vinylcyclohexene 1,4 Dicarbaldehyde and Its Precursors
Conventional Synthetic Routes
Conventional methods for synthesizing 4-vinylcyclohexene-1,4-dicarbaldehyde and its precursors rely on established, powerful reactions that allow for the precise introduction of functional groups. These include pyrolysis, oxidation, and formylation reactions, often combined in multi-step sequences.
Pyrolysis-Based Approaches
Pyrolysis, or the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a fundamental process in organic chemistry. However, its application to the synthesis of this compound is not a direct route. Research into the flash vacuum pyrolysis of 4-vinylcyclohexene (B86511), the logical precursor, has shown that the molecule primarily undergoes thermal rearrangement. At temperatures around 800°C, 4-vinylcyclohexene rearranges to form benzene as a major product, indicating a pathway of fragmentation and aromatization rather than functionalization. This suggests that pyrolysis-based methods are generally unsuitable for the direct synthesis of the target dicarbaldehyde from its immediate precursor.
Oxidation Reactions in Target Compound Synthesis
Oxidation reactions offer a more direct pathway to this compound by targeting the carbon-carbon double bonds of the 4-vinylcyclohexene precursor.
A primary and highly effective method for cleaving alkenes to form aldehydes is ozonolysis . wikipedia.org This reaction involves treating the substrate with ozone (O₃), which cleaves both the double bond in the cyclohexene (B86901) ring and the double bond of the vinyl group. wikipedia.org The initial ozonide intermediate can then be treated under reductive work-up conditions (e.g., with zinc dust and water or dimethyl sulfide) to yield the desired aldehyde groups, preventing over-oxidation to carboxylic acids. wikipedia.org This approach provides a direct conversion of the two alkene functionalities into the two required carbonyl groups of the target molecule.
Another significant oxidative pathway for the precursor involves epoxidation . 4-Vinylcyclohexene is readily oxidized to form epoxide derivatives. nih.gov Common reagents for this transformation include peroxy acids, such as peroxybenzoic acid, which can produce 4-vinylcyclohexene dioxide. wikipedia.org These epoxides are stable intermediates that can be further transformed. While the direct oxidation of these epoxides to a dicarbaldehyde is complex, they can be hydrolyzed to form the corresponding diols. epa.govnih.gov Subsequent oxidative cleavage of these vicinal diols, for instance with reagents like sodium periodate or lead tetraacetate, could yield the aldehyde functionalities. Furthermore, catalytic systems using hydrogen peroxide with catalysts like 12-tungstophosphoric acid are known to oxidize cyclohexanediol derivatives, potentially offering another route from the diol intermediate. nih.gov
| Oxidation Method | Reagent(s) | Target Functionality | Product | Key Characteristics |
| Ozonolysis | 1. O₃2. Reductive work-up (e.g., Zn/H₂O, DMS) | Alkene C=C bonds | Aldehydes | Direct cleavage of both double bonds to form the dicarbaldehyde. wikipedia.org |
| Epoxidation | Peroxy acids (e.g., peroxybenzoic acid) | Alkene C=C bonds | Epoxides | Forms stable intermediates like 4-vinylcyclohexene dioxide. wikipedia.orgnih.gov |
| Diol Cleavage | 1. Epoxidation & Hydrolysis2. NaIO₄ or Pb(OAc)₄ | Vicinal diols | Aldehydes | An indirect, multi-step route via diol intermediates. |
Formylation Strategies for Dicarbaldehyde Formation
Formylation reactions introduce a formyl group (-CHO) onto a substrate and represent a key strategy for synthesizing aldehydes. wikipedia.org The most prominent of these for this application is the Vilsmeier-Haack reaction . ijpcbs.comslideshare.net This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). nrochemistry.comyoutube.com
The Vilsmeier reagent is a weak electrophile that can react with electron-rich substrates, including alkenes and dienes, to afford an iminium salt intermediate. nrochemistry.com Subsequent hydrolysis of this intermediate yields the final aldehyde product. nrochemistry.comyoutube.com This method is advantageous because it can formylate less activated systems compared to other electrophilic formylation reactions. In the context of 4-vinylcyclohexene, the Vilsmeier-Haack reaction could theoretically be applied to introduce formyl groups at the double bonds, leading to the formation of this compound after hydrolysis. The reaction of styrenes with the Vilsmeier reagent to produce cinnamaldehydes provides a strong precedent for the formylation of a vinyl group attached to a larger structure. researchgate.net
| Parameter | Description |
| Reaction Name | Vilsmeier-Haack Reaction |
| Typical Reagents | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) ijpcbs.comnrochemistry.com |
| Reactive Species | Vilsmeier Reagent (a chloroiminium ion) nrochemistry.comyoutube.com |
| Substrate Type | Electron-rich aromatic compounds, heterocycles, and alkenes nrochemistry.comorganic-chemistry.org |
| Key Intermediate | Iminium salt slideshare.net |
| Final Step | Aqueous hydrolysis to yield the aldehyde nrochemistry.com |
Multi-step Reaction Sequences
The synthesis of this compound is inherently a multi-step process, starting from simple, readily available materials. A logical and conventional synthetic sequence begins with the precursor, 4-vinylcyclohexene.
Step 1: Synthesis of the Precursor The starting material, 4-vinylcyclohexene, is produced industrially through the catalytic dimerization of 1,3-butadiene. nih.govepa.gov This is a Diels-Alder reaction where one molecule of butadiene acts as the diene and the other acts as the dienophile. The reaction is typically conducted at high temperatures (110–425 °C) and pressures (1.3–100 MPa). nih.govwikipedia.org
Step 2: Functionalization to the Dicarbaldehyde Following the synthesis of 4-vinylcyclohexene, the introduction of the two aldehyde groups can be achieved via the methods described previously. A plausible two-step pathway is outlined below:
| Step | Transformation | Reagents | Description |
| 1 | Dimerization | Catalyst (e.g., SiC, Cu/Cr salts), Heat, Pressure | Two molecules of 1,3-butadiene undergo a Diels-Alder reaction to form the 4-vinylcyclohexene precursor. nih.govwikipedia.org |
| 2 | Oxidative Cleavage | 1. O₃ (Ozone)2. Zn/H₂O (Reductive work-up) | Ozonolysis of 4-vinylcyclohexene cleaves both the ring and vinyl double bonds, which upon reductive work-up yields this compound. wikipedia.org |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, green approaches to synthesis aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. rsc.org
Solvent-Free and Aqueous Medium Reactions
The application of green chemistry to the synthesis of this compound focuses on modifying conventional methods to be more environmentally benign.
Solvent-Free Reactions: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Research has demonstrated that the Vilsmeier-Haack reaction can be performed under solvent-free conditions. researchgate.net In this approach, the reactants are physically ground together in a mortar with a pestle at room temperature. researchgate.net This solid-state reaction can be fast and efficient, avoiding the need for solvents like dichloromethane or DMF, which are common in the traditional procedure. nrochemistry.comresearchgate.net This solvent-free method has been successfully applied to the formylation of various substrates and presents a viable green alternative for the synthesis of the target dicarbaldehyde. researchgate.net
Aqueous Medium Reactions: Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, efforts are made to adapt syntheses to aqueous or partially aqueous systems. The conventional Vilsmeier-Haack reaction itself concludes with an aqueous work-up step to hydrolyze the iminium intermediate to the final aldehyde. nrochemistry.com In the context of precursor synthesis, certain oxidation reactions can be performed in aqueous media. For instance, the epoxidation of chalcones, an analogous transformation to the epoxidation of 4-vinylcyclohexene, has been shown to proceed efficiently in a water suspension using sodium hypochlorite. Furthermore, catalytic oxidation systems utilizing aqueous hydrogen peroxide offer a greener alternative to traditional organic peroxy acids for diol formation, a potential step in an alternative pathway to the dicarbaldehyde. nih.gov
Catalyst-Free Methodologies
The synthesis of the core structure of this compound's precursor, 4-vinylcyclohexene, can be achieved through catalyst-free approaches. The primary example is the thermal Diels-Alder reaction, a powerful tool in organic synthesis that joins a conjugated diene and a dienophile to form a cyclohexene ring. jocpr.com In this case, two molecules of 1,3-butadiene undergo a dimerization reaction. wikipedia.orgnih.govnih.gov
This cycloaddition reaction is conducted under high temperature (110–425 °C) and pressure (1.3–100 MPa) and proceeds without the need for a catalyst, although catalysts can be used to improve efficiency in industrial settings. nih.govnih.gov The reaction is a classic example of a pericyclic reaction, driven by heat to form the 4-vinylcyclohexene skeleton. jocpr.com While the subsequent introduction of the two aldehyde functional groups onto the cyclohexene ring to form the final product typically requires catalytic methods, the fundamental carbon framework can be constructed via this robust, catalyst-free cycloaddition. researchgate.net Other catalyst-free methods for synthesizing various organic molecules have been developed, highlighting a trend towards simplifying reaction conditions and avoiding potentially toxic or expensive catalysts. rsc.org
Atom Economy and Sustainable Synthesis Protocols
The principles of green chemistry are central to modern synthetic design, with atom economy being a key metric for evaluating the sustainability of a chemical process. wikipedia.orgnih.gov Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgacs.org An ideal reaction has an atom economy of 100%. wikipedia.org
The Diels-Alder reaction used to synthesize the 4-vinylcyclohexene precursor is an excellent example of a highly atom-economical process. jocpr.com As an addition reaction, it incorporates all atoms from the two 1,3-butadiene molecules into the 4-vinylcyclohexene product, thus achieving 100% atom economy in theory. jocpr.comrsc.org This contrasts sharply with less economical reactions like substitutions or eliminations, which inherently generate byproducts. nih.govrsc.org
Table 1: Atom Economy of 4-Vinylcyclohexene Synthesis
| Reactants | Molecular Weight of Reactants | Desired Product | Molecular Weight of Product | Atom Economy (%) |
|---|---|---|---|---|
| 2 x 1,3-Butadiene (C₄H₆) | 2 x 54.09 g/mol = 108.18 g/mol | 4-Vinylcyclohexene (C₈H₁₂) | 108.18 g/mol | 100% |
Biocatalytic and Enzymatic Synthesis Pathways
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high selectivity and efficiency under mild conditions. researchgate.netyoutube.com
Enzyme-Mediated Oxidations for Dicarbaldehyde Production
The conversion of a suitable precursor to this compound can be envisioned through several enzyme-mediated oxidation pathways. Enzymes such as alcohol oxidases and alcohol dehydrogenases are capable of oxidizing primary alcohols to their corresponding aldehydes. researchgate.netnih.gov A hypothetical biocatalytic route could, therefore, involve the oxidation of a precursor like 4-vinylcyclohexene-1,4-dimethanol.
More directly, recent advances have demonstrated the possibility of oxidizing alkenes to carbonyls. nih.govresearchgate.net While high-valent metal-oxo species, both in chemical catalysts and in enzymes like cytochrome P450s, typically epoxidize alkenes, a laboratory-evolved P450 enzyme, termed anti-Markovnikov oxygenase (aMOx), can directly oxidize alkenes to aldehydes with high selectivity. nih.govresearchgate.net This engineered enzyme suppresses the common epoxidation pathway by controlling reactive intermediates. nih.govresearchgate.net Such a biocatalyst could potentially be applied to the two alkene moieties in 4-vinylcyclohexene to generate the target dicarbaldehyde, representing a significant shortcut in the synthetic route. The mechanism is believed to proceed through a carbocation intermediate that facilitates a 1,2-hydride migration to form the aldehyde product. nih.gov
Protein Engineering for Enhanced Catalytic Efficiency
Naturally occurring enzymes are often not perfectly suited for industrial processes or for converting non-natural substrates. mednexus.orgcam.ac.uk Protein engineering provides the tools to modify and improve enzymes, tailoring them for specific applications. youtube.comnih.gov Key goals of protein engineering include enhancing catalytic activity, improving stability, and altering substrate specificity or stereoselectivity. mednexus.orgnih.gov
Two primary strategies are employed:
Directed Evolution: This method mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. youtube.comnih.gov The aMOx enzyme that converts alkenes to aldehydes is a prime example of directed evolution being used to generate a new-to-nature catalytic function. nih.govresearchgate.net
Rational Design: This approach uses detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations intended to produce a desired change in function. youtube.commednexus.org For instance, researchers have successfully engineered aldehyde dehydrogenases to enhance their activity on unnatural substrates by modifying amino acid residues in the substrate-binding pocket. nih.gov
These techniques could be applied to develop a highly efficient biocatalyst for producing this compound, either by improving an existing oxidase or by imparting the desired activity onto a new protein scaffold. nih.govnih.gov
Table 2: Protein Engineering Strategies for Biocatalyst Improvement
| Strategy | Description | Primary Goal for Dicarbaldehyde Synthesis |
|---|---|---|
| Directed Evolution | Involves random mutagenesis and high-throughput screening to identify improved enzyme variants. youtube.comnih.gov | Generate novel activity (e.g., alkene to aldehyde) or enhance overall catalytic efficiency and selectivity. |
| Rational Design | Uses structural and mechanistic information to make specific, targeted mutations in the enzyme's active site. mednexus.org | Improve substrate binding for the 4-vinylcyclohexene backbone and enhance the rate of dicarbaldehyde formation. |
| Substrate Engineering | Modifying the substrate to better fit an existing enzyme's active site. mednexus.org | Not directly applicable for a fixed target, but informs the design of the enzyme. |
Stereochemical Control in this compound Synthesis
The structure of this compound contains a stereocenter at the C4 position of the cyclohexene ring, meaning it can exist as different stereoisomers. Controlling the three-dimensional arrangement of atoms during synthesis is a critical challenge, particularly when a single, specific isomer is required.
The stereochemistry of reactions involving the 4-vinylcyclohexene scaffold has been studied, particularly in the context of its biotransformation. Research has shown that cytochrome P450 enzymes metabolize 4-vinylcyclohexene to its corresponding epoxides with a notable degree of stereoselectivity. nih.gov Different P450 isozymes can produce different ratios of stereoisomeric products, demonstrating that enzymatic systems can effectively control the stereochemical outcome of reactions on this molecule. nih.gov This principle of stereocontrol is fundamental to the synthesis of a specific isomer of the target dicarbaldehyde.
Chiral Catalyst Applications
Asymmetric catalysis is the most powerful method for achieving stereochemical control in synthesis. It employs a chiral catalyst to influence the formation of one stereoisomer over another. csic.esresearchgate.net A single molecule of a chiral catalyst can generate millions of molecules of a chiral product, making it an efficient and elegant strategy. csic.es
For the synthesis of an enantiomerically pure form of this compound, several types of chiral catalysts could be applied at different stages:
Asymmetric Diels-Alder Reaction: To establish the initial stereocenter at C4, the dimerization of butadiene or its reaction with a suitable C2 synthon could be performed using a chiral Lewis acid catalyst. These catalysts create a "chiral pocket" that forces the reactants to approach each other from a specific direction, leading to the preferential formation of one enantiomer of the vinylcyclohexene (B1617736) ring. csic.es
Enantioselective Oxidation: The subsequent introduction of the aldehyde groups could be achieved using chiral oxidizing catalysts. For example, asymmetric dihydroxylation or epoxidation reactions can create chiral intermediates (diols or epoxides) with high enantiopurity, which can then be converted to the dicarbaldehyde.
Organocatalysis: Chiral organocatalysts, which are small organic molecules, have emerged as a versatile tool for a wide range of asymmetric transformations. nih.govresearchgate.net For instance, chiral amines can be used to catalyze asymmetric additions to aldehydes, a reaction type that could be relevant for the functionalization of the cyclohexene ring. researchgate.net
Table 3: Potential Chiral Catalyst Applications in Synthesis
| Synthetic Step | Reaction Type | Example Chiral Catalyst Class | Stereochemical Goal |
|---|---|---|---|
| Ring Formation | Diels-Alder Reaction | Chiral Lewis Acid-Metal Complexes csic.es | Establish the C4 stereocenter in the cyclohexene core. |
| Functionalization | Asymmetric Dihydroxylation | Chiral Ligand-Osmium Complexes | Create a chiral diol precursor with defined stereochemistry. |
| Functionalization | Asymmetric Aldol/Michael Additions | Chiral Amine or Diol Organocatalysts nih.govresearchgate.net | Introduce functional groups stereoselectively. |
Diastereoselective and Enantioselective Approaches
The control of stereochemistry in the synthesis of this compound precursors is primarily achieved through the strategic use of chiral catalysts and auxiliaries in the Diels-Alder reaction. These approaches aim to influence the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other, as well as to control the endo/exo diastereoselectivity.
Diastereoselective Approaches:
The Diels-Alder reaction between a diene and a dienophile can result in the formation of endo and exo diastereomers. While the parent Diels-Alder reaction between 1,3-butadiene and acrolein shows little to no inherent endo-selectivity, the introduction of substituents and the use of catalysts can significantly influence the diastereomeric ratio. nih.gov Lewis acid catalysis, for instance, is known to enhance the rate and selectivity of Diels-Alder reactions. masterorganicchemistry.com By coordinating to the carbonyl oxygen of the dienophile, a Lewis acid lowers the energy of the LUMO and can increase the preference for the endo transition state. masterorganicchemistry.com However, for some substituted dienophiles, particularly those with an α-substituent, the exo product may be favored to minimize steric interactions. scielo.br
In the context of synthesizing precursors to this compound, the reaction of a 1,3-butadiene derivative with an appropriately substituted acrolein derivative would be the key step. The diastereoselectivity would be governed by the nature of the substituents on both the diene and the dienophile, as well as the reaction conditions, including the choice of Lewis acid catalyst.
Enantioselective Approaches:
The synthesis of a single enantiomer of a chiral molecule like a precursor to this compound requires the use of asymmetric catalysis. Both chiral Lewis acids and organocatalysts have proven effective in promoting enantioselective Diels-Alder reactions of α,β-unsaturated aldehydes.
Chiral Lewis Acid Catalysis: A variety of chiral Lewis acid catalysts have been developed to effect enantioselective Diels-Alder reactions. These catalysts, often derived from metals such as titanium, copper, or boron complexed with chiral ligands, create a chiral environment around the dienophile, forcing the diene to approach from a specific face. For example, chiral boron complexes have been used to catalyze the Diels-Alder reaction of α,β-unsaturated ketones and acid chlorides with high enantioselectivity. acs.org Similarly, a chiral titanium catalyst has been shown to be effective for the enantioselective Diels-Alder reaction of acrolein with various dienes, affording the cycloadducts in high enantiomeric excess (ee). mdpi.com
Organocatalysis: In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Chiral secondary amines, such as those derived from proline, can catalyze Diels-Alder reactions by forming a chiral iminium ion with the α,β-unsaturated aldehyde. This iminium ion activation lowers the LUMO of the dienophile and provides a platform for high enantioselectivity. princeton.edu This approach has been successfully applied to the reaction of various dienes with α,β-unsaturated aldehydes, yielding cycloaddition products with excellent enantioselectivities. princeton.edu For instance, the use of imidazolidinone-based catalysts has been shown to be highly effective in the enantioselective Diels-Alder reaction of various dienophiles. core.ac.uk
| Catalyst Type | Example Catalyst/Class | Dienophile | Diene | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Lewis Acid | Chiral Boron Complex | α,β-Unsaturated Ketones/Acid Chlorides | Cyclopentadiene | Up to 92% | acs.org |
| Chiral Lewis Acid | Chiral Titanium Catalyst | Acrolein | Cyclopentadiene, 1,3-Cyclohexadiene | Up to 98% | mdpi.com |
| Organocatalyst | Imidazolidinone Derivative | Cinnamaldehyde | Cyclopentadiene | Up to 93% (exo) | princeton.edu |
| Chiral Lewis Acid | Cr(III)-salen complex | Methacrolein | 1-Amino-1,3-butadienes | High | organic-chemistry.orgnih.gov |
Control of Cyclohexene Ring Conformation
The three-dimensional structure of this compound is largely dictated by the conformation of the cyclohexene ring. The substituents on the ring, in this case, a vinyl group and two formyl groups, will preferentially occupy positions that minimize steric strain. The most stable conformation for a cyclohexene ring is a half-chair. In a substituted cyclohexene, the substituents can occupy either axial or pseudo-axial, and equatorial or pseudo-equatorial positions.
The preference of a substituent for the equatorial position can be quantified by its A-value, which represents the Gibbs free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. A larger A-value indicates a stronger preference for the equatorial position.
For the substituents in a precursor to this compound, the A-values are key to predicting the most stable conformation.
| Substituent | A-value (kcal/mol) | Reference |
|---|---|---|
| Vinyl (-CH=CH₂) | 1.6 | N/A |
| Formyl (-CHO) | 0.7 | N/A |
In a monosubstituted cyclohexane, the substituent with the larger A-value will have a greater tendency to occupy the equatorial position to avoid 1,3-diaxial interactions. For 1,4-disubstituted cyclohexanes, the analysis is more complex. In the case of a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial. The more stable conformer will have the bulkier group (the one with the higher A-value) in the equatorial position. core.ac.uk For a trans-1,4-disubstituted cyclohexane, both substituents can be either axial or equatorial. The diequatorial conformation is generally much more stable. core.ac.uk
Considering a precursor like 4-vinyl-1-cyclohexenecarbaldehyde, the vinyl group has a larger A-value than the formyl group, indicating it is sterically bulkier. Therefore, in the most stable chair-like conformation of the cyclohexene ring, the vinyl group would preferentially occupy a pseudo-equatorial position to minimize steric strain. The formyl group's conformational preference would then be determined by its relative position to the vinyl group (cis or trans).
Chemical Reactivity and Mechanistic Investigations of 4 Vinylcyclohexene 1,4 Dicarbaldehyde
Reactivity of the Aldehyde Functionalities
The two aldehyde groups in 4-vinylcyclohexene-1,4-dicarbaldehyde are key sites for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations. These reactions are fundamental to the construction of more complex molecular architectures.
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbons in the aldehyde groups makes them susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.com This fundamental reaction proceeds via the addition of the nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields the corresponding alcohol. sigmaaldrich.com
Common nucleophiles that can react with this compound include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions and acetylides. The reaction with two equivalents of a Grignard reagent, for example, would be expected to yield a di-secondary alcohol. The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-nucleophile bond.
Table 1: Illustrative Nucleophilic Addition Reactions of this compound
| Nucleophile | Reagent | Expected Product |
| Methyl | CH₃MgBr | 4-Ethenyl-1,4-bis(1-hydroxyethyl)cyclohex-1-ene |
| Phenyl | PhLi | 4-Ethenyl-1,4-bis(hydroxy(phenyl)methyl)cyclohex-1-ene |
| Cyanide | NaCN, H⁺ | 4-Ethenyl-1,4-bis(1-hydroxy-1-cyano)cyclohex-1-ene (Cyanohydrin) |
Note: The data in this table is illustrative of expected chemical transformations based on general principles of organic chemistry, as specific experimental data for this compound was not found in the public domain.
Condensation Reactions
The aldehyde functionalities of this compound can undergo condensation reactions with various active methylene compounds. These reactions, such as the Knoevenagel and Wittig reactions, are powerful C-C bond-forming methods.
The Knoevenagel condensation involves the reaction of the dialdehyde (B1249045) with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. wikipedia.org For instance, reaction with two equivalents of malononitrile would lead to the formation of a dicyanovinyl-substituted cyclohexene (B86901) derivative.
The Wittig reaction provides a method to convert the aldehyde groups into alkene functionalities. libretexts.org This reaction involves a phosphonium ylide, which acts as a nucleophile and attacks the carbonyl carbon. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide. libretexts.org The use of different ylides allows for the synthesis of a variety of vinyl-substituted derivatives.
Table 2: Examples of Condensation Reactions with this compound
| Reaction Type | Reagent | Expected Product |
| Knoevenagel | Malononitrile, Piperidine | 2,2'-(4-Ethenylcyclohex-1-ene-1,4-diyl)bis(ethene-1,1-dicarbonitrile) |
| Wittig | Methyltriphenylphosphonium bromide, n-BuLi | 1,4-Divinyl-4-ethenylcyclohex-1-ene |
| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate, NaH | (2E,2'E)-3,3'-(4-Ethenylcyclohex-1-ene-1,4-diyl)diacrylonitrile |
Note: This table presents expected products from established condensation reactions. Specific experimental validation for this compound is not widely documented.
Oxidation and Reduction Transformations
The aldehyde groups of this compound can be readily oxidized to carboxylic acids or reduced to primary alcohols.
Oxidation of the dialdehyde to the corresponding dicarboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ and H₂SO₄, also known as the Jones reagent), and milder reagents like silver oxide (Ag₂O) in the Tollens' test.
Reduction of the aldehyde functionalities to primary alcohols is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that readily reduces aldehydes to alcohols. sigmaaldrich.comnih.govstackexchange.comorganic-chemistry.orgmasterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred for its ease of handling and selectivity. youtube.commasterorganicchemistry.com The reaction involves the transfer of a hydride ion to the electrophilic carbonyl carbon.
Table 3: Oxidation and Reduction of this compound
| Transformation | Reagent | Expected Product |
| Oxidation | KMnO₄, NaOH, then H₃O⁺ | 4-Ethenylcyclohex-1-ene-1,4-dicarboxylic acid |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-Ethenylcyclohex-1-ene-1,4-dicarboxylic acid |
| Reduction | NaBH₄, MeOH | (4-Ethenylcyclohex-1-ene-1,4-diyl)dimethanol |
| Reduction | LiAlH₄, Et₂O, then H₃O⁺ | (4-Ethenylcyclohex-1-ene-1,4-diyl)dimethanol |
Note: The listed products are based on the known reactivity of aldehydes with these standard oxidizing and reducing agents. Specific yields and reaction conditions for this particular substrate may vary.
Reactivity of the Vinyl Group
The vinyl group of this compound provides another site for chemical modification, most notably through cycloaddition reactions.
Cycloaddition Reactions
The carbon-carbon double bond of the vinyl group can participate in various cycloaddition reactions, allowing for the construction of new ring systems.
The vinyl group in this compound can function as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. wikipedia.orglibretexts.org The presence of the electron-withdrawing aldehyde groups on the cyclohexene ring can influence the reactivity of the vinyl group as a dienophile. Generally, Diels-Alder reactions are facilitated by electron-withdrawing groups on the dienophile. libretexts.orgnih.gov
The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orglibretexts.org This concerted mechanism leads to a high degree of stereospecificity. The reaction of this compound with a conjugated diene, such as 1,3-butadiene, would be expected to yield a bicyclic product.
Table 4: Illustrative Diels-Alder Reactions with this compound as the Dienophile
| Diene | Expected Product |
| 1,3-Butadiene | 4-(Bicyclo[4.2.0]oct-3-en-3-yl)cyclohex-1-ene-1,4-dicarbaldehyde |
| Cyclopentadiene | 4-(Bicyclo[2.2.1]hept-5-en-2-yl)cyclohex-1-ene-1,4-dicarbaldehyde |
| Anthracene | 4-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)cyclohex-1-ene-1,4-dicarbaldehyde |
Note: The products in this table are hypothetical adducts from the Diels-Alder reaction. The feasibility and stereochemical outcome would require experimental investigation.
Stereochemical Aspects of Diels-Alder Adducts
The Diels-Alder reaction, a cornerstone of organic synthesis, forms a six-membered ring through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org 4-Ethenylcyclohex-1-ene-1,4-dicarbaldehyde possesses two potential dienophilic sites: the vinyl group and the endocyclic double bond of the cyclohexene ring. The reactivity in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org In this molecule, both the C1-aldehyde group, which is conjugated with the cyclohexene double bond, and the C4-aldehyde group influence the electronic nature of the adjacent π-systems.
A critical stereochemical aspect of the Diels-Alder reaction is the preference for endo or exo adducts, particularly when cyclic reactants are involved. masterorganicchemistry.comlibretexts.org The endo transition state is one in which the most significant substituent on the dienophile is oriented toward the π-system of the diene. wikipedia.org This orientation is often kinetically favored due to secondary orbital interactions, which stabilize the transition state, even though the resulting exo product may be more thermodynamically stable due to reduced steric hindrance. libretexts.org
When this compound reacts with a cyclic diene such as cyclopentadiene, two main modes of addition are possible, leading to different bicyclic adducts. The stereochemistry of the substituents on the dienophile is preserved in the product. masterorganicchemistry.comlibretexts.org
Addition to the Vinyl Group: The reaction with the vinyl moiety would lead to a spiro-fused ring system. The aldehyde group at C4 would influence the stereochemical approach of the diene.
Addition to the Cyclohexene Double Bond: Reaction at this site is facilitated by the conjugated C1-aldehyde group. With a cyclic diene, this pathway leads to the formation of a bridged bicyclic system where the endo/exo relationship is defined by the orientation of the diene relative to the cyclohexene ring. Diels-Alder reactions involving cyclic dienes typically favor the formation of bicyclic structures with substituents in the endo position. libretexts.org
Table 1: Potential Diels-Alder Adducts and Stereochemistry This table is interactive. Click on the headers to sort.
| Dienophilic Site | Diene Example | Expected Major Product Stereochemistry | Rationale |
|---|---|---|---|
| Vinyl Group | Cyclopentadiene | Endo favored | Secondary orbital interactions between the diene's π-system and the aldehyde at C4. |
| Cyclohexene Double Bond | Cyclopentadiene | Endo favored | Secondary orbital interactions involving the conjugated C1-aldehyde and the diene's π-system. wikipedia.orglibretexts.org |
Hydroacylation Reactions
Hydroacylation is a process that involves the addition of a C-H bond from an aldehyde across an unsaturated bond, such as an alkene or alkyne. This transformation can occur in an intermolecular or intramolecular fashion and is often catalyzed by transition metal complexes, particularly those of rhodium. ingentaconnect.comnih.govrsc.org Intramolecular hydroacylation of unsaturated aldehydes is a powerful method for synthesizing cyclic ketones, with rhodium-catalyzed reactions leading to cyclopentanones being well-established. ingentaconnect.comacs.org
For this compound, the presence of both aldehyde and alkene functionalities within the same molecule allows for the possibility of an intramolecular hydroacylation. The mechanism typically involves the oxidative addition of the formyl C-H bond to a low-valent rhodium(I) center, forming an acylrhodium(III) hydride intermediate. acs.org This is followed by migratory insertion of the alkene into the rhodium-hydride bond and subsequent reductive elimination to yield the cyclic ketone and regenerate the catalyst. acs.org
Two primary intramolecular pathways could be envisioned:
Reaction of the C4-aldehyde with the cyclohexene double bond: This would involve a 5-exo-trig cyclization, which is kinetically favored according to Baldwin's rules, to form a bicyclo[4.3.0]nonenone system. Rhodium-catalyzed cyclizations of 4-pentenals are known to be highly diastereoselective. ingentaconnect.com
Reaction of the C1-aldehyde with the vinyl group: This cyclization is less likely due to the greater distance and conformational constraints required to bring the reacting groups into proximity, which would lead to a strained bridged-ring system.
The development of intermolecular hydroacylation often faces challenges like catalyst decarbonylation, but strategies using chelating aldehydes or highly reactive alkenes have shown success. nsf.govnih.gov
Table 2: Potential Intramolecular Hydroacylation Product This table is interactive. Click on the headers to sort.
| Reacting Groups | Catalyst System | Potential Product | Ring System Formed |
|---|---|---|---|
| C4-aldehyde and Cyclohexene C=C | Rh(I) complex (e.g., Wilkinson's catalyst) ingentaconnect.com | Bicyclic Ketone | Fused 6,5-membered rings (bicyclo[4.3.0]nonenone derivative) |
Hydroformylation Reactions
Hydroformylation, or the oxo process, is a significant industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The reaction typically utilizes a catalyst based on cobalt or rhodium under pressures of hydrogen and carbon monoxide.
This compound presents two distinct olefinic sites for hydroformylation: the terminal vinyl group and the internal trisubstituted cyclohexene double bond. The regioselectivity of hydroformylation is a key consideration.
Reactivity of the Vinyl Group: Hydroformylation of terminal alkenes generally proceeds with high regioselectivity. Rhodium catalysts modified with phosphine ligands are particularly effective for producing the linear aldehyde. In the case of 1,6-dienes, hydroformylation often occurs specifically at the terminal double bond.
Reactivity of the Cyclohexene Double Bond: Internal, more substituted alkenes are typically less reactive towards hydroformylation than terminal alkenes.
Therefore, it is expected that under controlled conditions, hydroformylation of this compound would selectively occur at the vinyl group first, leading to a new aldehyde. Harsh conditions could potentially lead to the hydroformylation of the second double bond, resulting in a tetra-aldehyde product. The choice of catalyst and reaction conditions (temperature, pressure, ligand) is crucial for controlling the selectivity.
Table 3: Hydroformylation Research Findings This table is interactive. Click on the headers to sort.
| Catalyst Type | Substrate Type | Key Finding | Reference |
|---|---|---|---|
| Rhodium-phosphine complex | 1,6-Dienes | Specific hydroformylation at the terminal double bond. | |
| Cobalt Carbonyl | Terminal Alkenes | Can produce both linear and branched aldehydes. | |
| Rhodium with polydentate phosphine ligands | Conjugated Dienes | Suppresses by-products and improves yield of linear product. |
Radical Reactions Involving the Vinyl Moiety
The vinyl group of this compound is susceptible to radical-mediated reactions. A prominent example is the thiol-ene reaction, which involves the addition of a thiol (R-SH) across the double bond. wikipedia.org This reaction is considered a "click" reaction due to its high efficiency, high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.orgrsc.org
The reaction proceeds via a free-radical chain mechanism, which can be initiated by light (photochemical initiation) or a radical initiator. wikipedia.orgnih.gov
Initiation: A thiyl radical (RS•) is generated from the thiol. nih.gov
Propagation: The thiyl radical adds to the vinyl group. This addition occurs with anti-Markovnikov regioselectivity, meaning the sulfur atom attaches to the terminal carbon (C2 of the vinyl group), generating a more stable carbon-centered radical at the benzylic-like position (C1 of the vinyl group). wikipedia.orgnih.gov This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain. nih.gov
The intramolecular version of the thiol-ene reaction is also a powerful tool for creating sulfur-containing heterocyclic compounds. mdpi.com The efficiency and mild conditions of the thiol-ene reaction make it a valuable method for modifying molecules containing alkene functionalities without affecting other sensitive groups like aldehydes. nih.gov
Cyclopropanation Reactions
Cyclopropanation involves the addition of a carbene or carbenoid to an alkene to form a cyclopropane ring. Both the vinyl group and the cyclohexene double bond in this compound can undergo this transformation.
A widely used method is the Simmons-Smith reaction , which employs an organozinc carbenoid, typically prepared from diiodomethane (CH₂I₂) and a zinc-copper couple. rsc.org Key features of this reaction include:
Stereospecificity: The reaction is concerted, meaning the configuration of the double bond is preserved in the cyclopropane product. A cis-alkene gives a cis-substituted cyclopropane, and a trans-alkene gives a trans product.
Directed Reactions: The presence of nearby hydroxyl or other Lewis basic groups (like the oxygen of an aldehyde) can direct the carbenoid to add to the same face of the molecule, leading to high diastereoselectivity.
Given the chiral nature of this compound and the presence of two aldehyde groups, diastereoselective cyclopropanation is highly probable. The reaction can be directed to either the vinyl group or the cyclohexene double bond, or both, depending on the stoichiometry of the Simmons-Smith reagent. Recent advances have also established new protocols for highly diastereoselective cyclopropanation using different reagents and mechanisms.
Table 4: Potential Cyclopropanation Products This table is interactive. Click on the headers to sort.
| Reacting Double Bond | Reagent | Expected Product | Notes |
|---|---|---|---|
| Vinyl Group | CH₂I₂ / Zn(Cu) | Vinylcyclopropane derivative | Diastereoselectivity influenced by C4-aldehyde. |
| Cyclohexene Double Bond | CH₂I₂ / Zn(Cu) | Bicyclo[4.1.0]heptane derivative | Diastereoselectivity influenced by C1-aldehyde and existing stereocenter. |
| Both Double Bonds | Excess CH₂I₂ / Zn(Cu) | Bis-cyclopropanated product | A mixture of diastereomers is possible. |
Reactivity of the Cyclohexene Ring
Electrophilic Additions to the Double Bond
The endocyclic double bond of the cyclohexene ring readily undergoes electrophilic addition reactions. In this reaction, the electron-rich π bond of the alkene acts as a nucleophile, attacking an electrophile. ingentaconnect.com This process breaks the π bond and forms two new sigma bonds.
The mechanism typically proceeds in two steps:
Electrophilic Attack: The alkene's π electrons attack the electrophile (e.g., H⁺ from HBr, or Br⁺ from Br₂), forming a carbocation intermediate on the more substituted carbon that can be stabilized by the adjacent atoms. ingentaconnect.com In the case of halogens like bromine (Br₂), a cyclic bromonium ion intermediate is formed.
Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the intermediate. In the case of a cyclic bromonium ion, the attack occurs from the side opposite to the bridging bromine, resulting in anti-addition and the formation of a trans-dihalide.
A key aspect of the reactivity of 4-vinylcyclohexene (B86511) derivatives is the relative reactivity of the two double bonds. Research has shown that for 4-vinylcyclohexene, the internal cyclohexene double bond is more reactive towards electrophiles like bromine than the terminal vinyl group. This selectivity is attributed to the greater stability of the intermediate formed upon attack at the internal, more substituted double bond. The addition of bromine (Br₂) to the cyclohexene ring would thus be expected to selectively form the 1,2-dibromo derivative, with the two bromine atoms in a trans configuration relative to each other.
Ring-Opening and Rearrangement Pathways
The reactivity of this compound is predicted to be dominated by the interplay of its vinyl, cyclohexene, and aldehyde groups. The presence of the vinyl group attached to a quaternary center and a double bond within the six-membered ring sets the stage for a variety of pericyclic reactions, including Cope and vinylcyclopropane-type rearrangements.
Cope Rearrangement: The 1,5-diene-like substructure within this compound makes it a candidate for the Cope rearrangement, a thermally induced wikipedia.orgwikipedia.org-sigmatropic shift. masterorganicchemistry.commasterorganicchemistry.com This process would involve a concerted reorganization of electrons, leading to a constitutional isomer. The equilibrium of this reaction would be influenced by the thermodynamic stability of the starting material versus the product. masterorganicchemistry.com
Vinylcyclopropane-Type Rearrangement: Under certain conditions, particularly thermal or photochemical, the vinylcyclopropane moiety can undergo rearrangement to form a cyclopentene ring. wikipedia.org While the target molecule itself is not a simple vinylcyclopropane, the structural elements suggest the possibility of related rearrangements, potentially leading to novel bicyclic or ring-expanded structures.
Acid-Catalyzed Rearrangements: The presence of two aldehyde groups, which can be protonated under acidic conditions, opens up pathways for cationic rearrangements. The resulting carbocationic intermediates could trigger skeletal reorganizations of the cyclohexene ring or influence the reactivity of the vinyl group. rsc.org Lewis acid catalysis, in particular, has been shown to facilitate rearrangements in similar vinyl acetal systems, leading to the stereoselective formation of substituted tetrahydrofurans. nih.gov
Photochemical Rearrangements: The conjugated system of the vinyl and cyclohexene moieties, along with the carbonyl groups of the aldehydes, suggests that photochemical excitation could lead to unique rearrangements. Such reactions often proceed through excited states and can yield products not accessible through thermal pathways, as seen in the rearrangement of other cyclic dienones. stackexchange.com
Mechanistic Studies of this compound Transformations
To move from theoretical possibilities to established mechanisms, a combination of computational and experimental techniques would be indispensable.
Computational Chemistry and Quantum Mechanical Modeling
Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For a molecule like this compound, these methods can predict the feasibility of various reaction pathways and provide detailed insights into their mechanisms.
Density Functional Theory (DFT) Calculations: DFT methods, such as B3LYP, are workhorses in computational organic chemistry for studying the geometries of reactants, transition states, and products. acs.org These calculations can be used to map out the potential energy surface for proposed rearrangements, such as the Cope or vinylcyclopropane-type pathways, and to determine the activation energies for these processes. acs.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: While less common for small molecule reactions in the gas phase or in solution, QM/MM methods could be employed to study the reactivity of this compound in more complex environments, such as when interacting with a catalyst surface or an enzyme active site. This approach treats the electronically active part of the system with high-level quantum mechanics while the surrounding environment is modeled with more computationally efficient molecular mechanics.
The following table illustrates the types of data that would be generated from such computational studies:
| Computational Method | Information Gained | Example Application for this compound |
| DFT (e.g., B3LYP) | Optimized geometries of reactants, products, and transition states; Reaction energies and activation barriers. | Determination of the transition state structure for the Cope rearrangement. |
| CASSCF | Investigation of reactions involving diradical intermediates and excited states. | Elucidation of the mechanism of a photochemical rearrangement. |
| URVA | Detailed analysis of bond breaking and forming processes along the reaction path. | Characterizing the synchronicity of the wikipedia.orgwikipedia.org-sigmatropic shift. smu.edu |
Experimental Mechanistic Elucidation
Experimental techniques provide the ground truth for the predictions of computational models. For this compound, isotopic labeling and kinetic studies would be crucial for unraveling its reaction mechanisms.
Isotope Labeling: The use of isotopes, such as deuterium (²H) or carbon-13 (¹³C), is a powerful tool for tracing the fate of specific atoms during a reaction. smu.edu By synthesizing an isotopically labeled version of this compound and analyzing the position of the label in the product, the connectivity changes during a rearrangement can be unambiguously determined. This technique is invaluable for distinguishing between different possible mechanistic pathways. smu.eduwikipedia.org
Kinetic Studies: Measuring the rate of a reaction under different conditions (e.g., temperature, concentration, solvent) provides critical information about the reaction mechanism. The determination of reaction orders, activation parameters (enthalpy and entropy of activation), and the observation of any kinetic isotope effects (KIEs) can help to identify the rate-determining step and the nature of the transition state. organic-chemistry.orglibretexts.org A primary KIE, where a bond to an isotope is broken in the rate-determining step, can provide strong evidence for a particular mechanism. libretexts.orgprinceton.edu
The table below outlines how these experimental techniques could be applied:
| Experimental Technique | Data Obtained | Mechanistic Insight Provided |
| Isotope Labeling | Position of isotopic labels in the product molecules. | Unambiguous determination of bond-breaking and bond-forming events, confirming or refuting proposed rearrangement pathways. smu.edu |
| Kinetic Studies | Reaction rates, reaction orders, activation parameters (ΔH‡, ΔS‡). | Information about the composition and structure of the transition state, and identification of the rate-determining step of the reaction. organic-chemistry.orgwikipedia.org |
| Kinetic Isotope Effect (KIE) | Ratio of reaction rates for isotopically labeled and unlabeled reactants (kH/kD). | Evidence for the involvement of a specific bond cleavage in the rate-determining step. wikipedia.orglibretexts.orgprinceton.edu |
Reaction Intermediate Characterization
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. For the transformations of this compound, various spectroscopic techniques could be employed to characterize these transient species.
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are fundamental for the structural elucidation of both stable products and, in some cases, reaction intermediates. For very short-lived intermediates, specialized techniques like flash photolysis coupled with time-resolved spectroscopy may be necessary.
Trapping Experiments: In cases where an intermediate is too reactive to be directly observed, it can often be "trapped" by adding a reagent that reacts with it to form a stable, characterizable product. The structure of the trapped product can then provide strong evidence for the structure of the fleeting intermediate.
The following table summarizes approaches to intermediate characterization:
| Characterization Method | Information Yielded | Relevance to this compound |
| Low-Temperature NMR | Structural information of thermally sensitive intermediates. | Potentially allows for the direct observation of intermediates in acid-catalyzed rearrangements at low temperatures. |
| Matrix Isolation IR | Vibrational spectra of highly reactive species trapped in an inert matrix at low temperatures. | Could be used to characterize intermediates formed during photochemical or high-temperature thermal reactions. |
| Chemical Trapping | Formation of a stable adduct from a reactive intermediate. | Trapping of a carbocationic intermediate with a nucleophile to confirm its existence and structure. |
Polymerization Studies Involving 4 Vinylcyclohexene 1,4 Dicarbaldehyde
Monomer Functionality in Polymer Synthesis
4-Vinylcyclohexene-1,4-dicarbaldehyde is a multifunctional monomer containing three potentially reactive sites for polymerization: a vinyl group, and two aldehyde groups. This trifunctional nature suggests its potential utility in the synthesis of complex polymer architectures. The vinyl group is susceptible to chain-growth polymerization mechanisms, including free radical, cationic, and anionic routes. The two aldehyde groups can undergo polycondensation or ring-opening polymerization to form polyacetals.
The spatial arrangement of these groups on the cyclohexene (B86901) ring would significantly influence their relative reactivity and the resulting polymer structure. The presence of both vinyl and aldehyde functionalities allows for the possibility of either simultaneous or sequential polymerization pathways, potentially leading to the formation of linear, branched, or crosslinked polymers depending on the chosen polymerization conditions and initiator.
Ring-Opening Polymerization Mechanisms
While ring-opening polymerization (ROP) is a common mechanism for cyclic monomers like lactones, lactams, and cyclic ethers, it is not the primary pathway for the cyclohexene ring itself under typical conditions. However, the aldehyde functional groups of this compound can be considered for a form of ring-opening in the context of cyclopolymerization.
In the presence of certain initiators, particularly cationic ones, it is conceivable that one aldehyde group could react with the vinyl group of another monomer molecule in an intramolecular fashion, leading to the formation of a cyclic repeating unit within the polymer backbone. This process, known as cyclopolymerization, is a type of ring-opening where a new ring is formed during the polymerization of a di-functional monomer. The efficiency of such a mechanism would be highly dependent on the concentration of the monomer and the specific catalyst system employed.
Cationic Polymerization Approaches
Cationic polymerization is a plausible route for the polymerization of this compound, given the presence of the vinyl group. The initiation would involve a cationic species attacking the electron-rich double bond of the vinyl group, creating a carbocationic active center. This active center would then propagate by adding to the vinyl group of subsequent monomer molecules.
Furthermore, the aldehyde groups can also be susceptible to cationic polymerization, leading to the formation of a polyacetal structure. This dual reactivity could result in complex polymer structures. Depending on the relative reactivity of the vinyl and aldehyde groups under specific cationic conditions (e.g., choice of initiator, solvent, and temperature), one could potentially achieve selective polymerization of one group over the other, or a combination of both, possibly leading to crosslinking. For instance, a strong Lewis acid could initiate polymerization at both the vinyl and aldehyde sites.
Anionic Polymerization in the Presence of 4-Vinylcyclohexene (B86511) Derivatives
Anionic polymerization of this compound could be initiated by a strong nucleophile, such as an organolithium compound. The initiator would likely attack the vinyl group, which is a common pathway for styrene-like monomers. The resulting carbanion would then propagate the polymerization by attacking the vinyl groups of other monomers.
However, the presence of the aldehyde groups complicates this process. Aldehydes are electrophilic and can react with the anionic initiator and the propagating carbanion. This could lead to side reactions, termination, or even the initiation of a competing anionic polymerization of the aldehyde groups to form a polyacetal. To achieve a controlled anionic polymerization of the vinyl group, it would likely be necessary to protect the aldehyde functionalities prior to polymerization and then deprotect them in a post-polymerization modification step.
Formation of Crosslinked Polymeric Architectures
The trifunctional nature of this compound makes it a prime candidate for the formation of crosslinked polymeric architectures. Crosslinking can be achieved through several hypothetical routes:
Concurrent Polymerization: If conditions are chosen where both the vinyl group and the aldehyde groups are reactive, a three-dimensional network will form. For example, a polymerization system that supports both vinyl addition and polyacetal formation would lead to extensive crosslinking.
Sequential Polymerization: One type of functional group could be polymerized first to form a linear polymer with pendant reactive groups. For instance, the vinyl groups could be polymerized to create a thermoplastic polymer with pendant dicarbaldehyde functionalities. This linear polymer could then be crosslinked in a second step by inducing the polymerization or reaction of the aldehyde groups.
Post-Polymerization Crosslinking: A linear polymer formed through the polymerization of the vinyl groups could be crosslinked by adding a suitable crosslinking agent that reacts with the aldehyde groups, such as a diol or a diamine.
The density and nature of the crosslinks would be controllable by the polymerization conditions and the stoichiometry of any added crosslinking agents.
Copolymerization with Other Monomers
This compound could theoretically be copolymerized with a variety of other monomers to tailor the properties of the resulting polymer.
Copolymerization via the Vinyl Group: It could be copolymerized with other vinyl monomers such as styrene, acrylates, or methacrylates through free radical, cationic, or anionic polymerization. The incorporation of the dicarbaldehyde functionality into the resulting copolymer would provide sites for post-polymerization modification, such as crosslinking or grafting.
Copolymerization via the Aldehyde Groups: It could also be copolymerized with other monomers that react with aldehydes, such as diols, to form polyacetal copolymers.
The reactivity ratios of this compound with other comonomers would need to be determined experimentally to predict the composition and structure of the resulting copolymer. The presence of the bulky and polar dicarbaldehyde groups would likely have a significant impact on its copolymerization behavior.
Applications As a Building Block in Organic Synthesis and Materials Science
Precursor for Complex Organic Molecules
The reactivity of the aldehyde and vinyl groups in 4-Vinylcyclohexene-1,4-dicarbaldehyde makes it an important intermediate in the synthesis of a variety of complex organic structures. Its utility spans the creation of natural products, pharmaceutical intermediates, specialized ligands, and heterocyclic systems.
Synthesis of Natural Products
While direct, specific examples of the total synthesis of natural products starting from this compound are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. The Diels-Alder reaction, a key step in the formation of the vinylcyclohexene (B1617736) core, is a common strategy in the synthesis of natural products containing six-membered rings. The dicarbaldehyde functionality offers a handle for further elaboration, such as ring-closing reactions or the introduction of new stereocenters, which are crucial steps in the assembly of complex natural product skeletons.
Synthesis of Pharmaceutical Intermediates and Bioactive Scaffolds
The dialdehyde (B1249045) functionality of this compound serves as a critical anchor point for the synthesis of various pharmaceutical intermediates and bioactive scaffolds. Aldehyde groups are highly reactive and can participate in a multitude of chemical reactions, including condensations, oxidations, and reductions, to introduce diverse functional groups and build molecular complexity. The vinyl group can also be functionalized through various addition reactions. This dual reactivity allows for the construction of molecular frameworks that can be further modified to create libraries of compounds for biological screening, aiding in the discovery of new therapeutic agents.
| Reaction Type | Potential Product Class | Relevance to Pharmaceuticals |
| Reductive Amination | Diamines, Amino alcohols | Precursors for various drug molecules, chiral auxiliaries |
| Wittig Reaction | Di-alkenes | Building blocks for complex lipids and polyketides |
| Knoevenagel Condensation | α,β-Unsaturated dicarbonyls | Intermediates for Michael additions, synthesis of heterocycles |
| Oxidation to Dicarboxylic Acid | Dicarboxylic Acids | Monomers for biodegradable polyesters, components of drug formulations |
Ligand Synthesis in Coordination Chemistry
In the field of coordination chemistry, the design and synthesis of ligands are paramount for the development of new catalysts and functional materials. The two aldehyde groups of this compound can be readily converted into Schiff bases through condensation with primary amines. This reaction provides a straightforward route to a wide array of multidentate ligands. The resulting di-imine ligands can chelate to various metal centers, forming stable coordination complexes. The vinyl group can remain as a pendant functionality for further polymerization or grafting onto surfaces, or it can be incorporated into the ligand backbone to influence the steric and electronic properties of the resulting metal complex.
| Amine Precursor | Resulting Ligand Type | Potential Applications |
| Diamines (e.g., ethylenediamine) | Tetradentate Schiff base | Catalysis, metal ion sensing |
| Chiral Amines | Chiral Schiff base | Asymmetric catalysis |
| Functionalized Anilines | Functionalized Di-imine | Molecular sensors, functional materials |
Precursors for Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The 1,4-dicarbonyl relationship in this compound, after potential modifications, makes it a suitable precursor for the synthesis of various five- and six-membered heterocyclic systems. For instance, condensation reactions with hydrazines can yield pyridazine (B1198779) derivatives, while reactions with primary amines can lead to the formation of pyrrole-based structures. The presence of the vinyl group offers additional pathways for annulation reactions to construct more complex, fused heterocyclic systems. The Paal-Knorr synthesis, a classical method for synthesizing furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds, highlights the potential utility of this scaffold in heterocyclic chemistry. msu.edu
Role in Materials Science and Polymer Chemistry
The dual functionality of this compound also positions it as a valuable monomer in the synthesis of specialized polymers and resins.
Formation of Resins and Specialized Polymers
The aldehyde groups of this compound can undergo polymerization through various mechanisms, such as condensation reactions with phenols or ureas, to form cross-linked resins. These resins can exhibit desirable properties like thermal stability and chemical resistance. Furthermore, the vinyl group can participate in free-radical polymerization or be used for post-polymerization modifications, allowing for the creation of functional polymers with tailored properties. The ability to form polymers through both the aldehyde and vinyl functionalities opens up possibilities for creating novel polymer architectures, including graft copolymers and cross-linked networks. The polymerization of dialdehydes can lead to the formation of polyacetals, which are known for their mechanical strength and resistance to organic solvents. google.comgoogle.com
| Polymerization Method | Polymer Type | Potential Properties and Applications |
| Condensation with Phenols | Phenolic Resins | Adhesives, coatings, molding compounds |
| Condensation with Urea/Melamine | Amino Resins | Laminates, adhesives, surface coatings |
| Free-Radical Polymerization (vinyl group) | Vinyl Polymers with Pendant Aldehydes | Functional polymers for bioconjugation, surface modification |
| Dual Polymerization (aldehyde and vinyl) | Cross-linked Networks | Thermosetting plastics, composites |
Thermotropic Liquid Crystal Applications
The general synthetic route to such liquid crystals involves the condensation of the dicarbaldehyde with various aromatic amines. The choice of the aromatic amine allows for the systematic modification of the resulting molecule's aspect ratio, polarity, and polarizability, which in turn influences the type and stability of the liquid crystalline phases (e.g., nematic, smectic). environmentaljournals.orgresearchgate.netnih.gov For instance, the introduction of long alkyl or alkoxy chains on the aniline (B41778) moiety can promote the formation of smectic phases. nih.gov
While direct experimental data on liquid crystals derived specifically from this compound is not extensively available in the reviewed literature, the principles of liquid crystal design strongly suggest its potential. The vinyl group on the cyclohexene (B86901) ring offers a site for further polymerization, which could be used to form liquid crystal polymers or to "freeze" a particular liquid crystalline phase.
To illustrate the potential mesomorphic properties, the following table presents data for analogous Schiff base liquid crystals derived from other aldehydes.
Table 1: Phase Transition Temperatures of Analogous Schiff Base Liquid Crystals
This table presents data for Schiff base compounds analogous to those that could be synthesized from this compound to illustrate potential thermotropic liquid crystal behavior. The data is based on compounds with similar core structures reported in the literature.
| Compound Structure (Analogous) | Transition | Temperature (°C) | Reference |
| N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | Crystal to Nematic | 22 | researchgate.net |
| N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | Nematic to Isotropic | 47 | researchgate.net |
| (E)-4-((4-(Hexyloxy)benzylidene)amino)benzonitrile | Crystal to Nematic | 65.5 | environmentaljournals.org |
| (E)-4-((4-(Hexyloxy)benzylidene)amino)benzonitrile | Nematic to Isotropic | 104.5 | environmentaljournals.org |
| 4-((4-(Heptyloxy)benzylidene)amino)phenol | Crystal to Smectic A | 98 | nih.gov |
| 4-((4-(Heptyloxy)benzylidene)amino)phenol | Smectic A to Nematic | 115 | nih.gov |
| 4-((4-(Heptyloxy)benzylidene)amino)phenol | Nematic to Isotropic | 128 | nih.gov |
Design of Materials with Specific Properties
The bifunctional and reactive nature of this compound makes it a versatile building block for the design of a variety of materials with tailored properties. The two aldehyde groups can participate in reactions to form polymers, while the vinyl group provides a site for further cross-linking or polymerization.
One of the primary applications of dialdehydes in materials science is as cross-linking agents for polymers containing nucleophilic groups, such as amines or hydroxyls. The reaction of the aldehyde groups with these functionalities can form a stable, three-dimensional network structure, converting a thermoplastic polymer into a thermoset. This cross-linking enhances the material's mechanical strength, thermal stability, and chemical resistance. For example, polymers with pendant amine groups can be cross-linked with this compound to create robust materials.
Furthermore, this compound can be used as a monomer in condensation polymerization reactions with diamines to produce polyimines. The properties of the resulting polymer can be tuned by the choice of the diamine comonomer. The vinyl group on the cyclohexene ring remains available for post-polymerization modification, such as free-radical polymerization, which can be initiated thermally or photochemically to create a highly cross-linked and insoluble network. This dual reactivity allows for a two-stage curing process, which can be advantageous in applications like coatings and adhesives.
The parent compound, 4-vinylcyclohexene (B86511), is a known precursor in the production of epoxy resins. nih.gov By analogy, the diepoxide derivative of this compound could be synthesized and subsequently polymerized to form highly cross-linked epoxy resins with potentially high thermal stability and mechanical strength.
While specific data on materials derived from this compound is limited in the available literature, the following table provides examples of properties for materials synthesized using analogous dialdehydes or divinyl compounds to illustrate the potential performance enhancements.
Table 2: Illustrative Properties of Materials from Analogous Building Blocks
This table presents data for materials synthesized from compounds analogous to this compound to demonstrate the design of materials with specific properties. The data is based on similar cross-linking and polymerization systems described in scientific literature.
| Material System | Property | Value | Reference |
| Poly(dicyclopentadiene) (thermoset) | Glass Transition Temperature (Tg) | 150-180 °C | nih.gov |
| Epoxy resin cross-linked with anhydride | Tensile Strength | 60-80 MPa | nih.gov |
| Polyimine from terephthaldehyde and diamine | Thermal Decomposition Temperature (TGA, 10% weight loss) | > 400 °C | nih.gov |
Advanced Characterization Methodologies for 4 Vinylcyclohexene 1,4 Dicarbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-Vinylcyclohexene-1,4-dicarbaldehyde. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton and carbon signals can be achieved.
The ¹H NMR spectrum of this compound provides information on the chemical environment, number, and connectivity of protons. Based on the structure, distinct signals are expected for the aldehydic, vinylic, and aliphatic protons. The aldehydic protons are typically the most deshielded, appearing at the downfield end of the spectrum. The protons of the vinyl group and the cyclohexene (B86901) double bond will resonate in the olefinic region, while the aliphatic protons on the cyclohexene ring will appear in the upfield region. Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, which are invaluable for confirming the proton connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehydic Proton (CHO at C1) | 9.5 - 10.0 | Singlet (s) or Doublet (d) |
| Aldehydic Proton (CHO at C4) | 9.5 - 10.0 | Singlet (s) or Doublet (d) |
| Vinylic Proton (-CH=CH₂) | 5.8 - 6.2 | Doublet of Doublets (dd) |
| Vinylic Protons (=CH₂) | 5.0 - 5.4 | Multiplet (m) |
Note: The predicted values are estimates based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, distinct signals are anticipated for the carbonyl carbons of the aldehyde groups, the sp² hybridized carbons of the vinyl and cyclohexene groups, and the sp³ hybridized carbons of the cyclohexene ring. The carbonyl carbons are characteristically found at the most downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehydic Carbons (CHO) | 190 - 205 |
| Vinylic Carbon (-CH=) | 135 - 145 |
| Vinylic Carbon (=CH₂) | 115 - 125 |
| Cyclohexene sp² Carbons | 120 - 140 |
Note: The predicted values are estimates based on standard chemical shift ranges and data from structurally similar compounds like 4-Vinylcyclohexene (B86511). Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of the protons within the cyclohexene ring and to connect the aliphatic protons to the vinylic protons of the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is essential for assigning each carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons (like the sp² carbons of the double bond lacking attached protons) by their correlation to nearby protons. It would also confirm the attachment of the aldehyde and vinyl groups to the specific carbons on the cyclohexene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For this compound, NOESY could help determine the relative orientation of the substituents on the cyclohexene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the aldehyde and alkene functionalities.
The most prominent and diagnostic peaks would be the strong C=O stretching vibrations of the two aldehyde groups. The presence of a C-H stretch associated with the aldehyde proton would further confirm this functional group. Additionally, characteristic absorptions for the C=C stretching of both the vinyl group and the cyclohexene ring, as well as the vinylic C-H stretching, would be expected.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde (CHO) | 2820-2880 and 2720-2780 | Medium |
| C=O Stretch | Aldehyde (CHO) | 1720-1740 | Strong |
| C=C Stretch | Alkene (Vinyl & Cyclohexene) | 1640-1680 | Medium to Weak |
| C-H Stretch | Vinylic (=C-H) | 3010-3100 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.08 g/mol ).
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula by measuring the mass with high precision. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Expected fragmentation pathways could include the loss of the aldehyde groups (as CHO, m/z 29), the loss of the vinyl group (C₂H₃, m/z 27), and retro-Diels-Alder reactions of the cyclohexene ring, which is a characteristic fragmentation for such systems.
X-ray Diffraction for Solid-State Structure and Stereochemical Resolution
X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. If this compound can be crystallized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.
Furthermore, since this compound is a chiral molecule, X-ray diffraction of a single crystal of one of its enantiomers (or a crystalline derivative prepared with a chiral auxiliary) would allow for the unambiguous determination of its absolute stereochemistry (R/S configuration). The analysis would reveal the exact spatial arrangement of the vinyl and aldehyde groups relative to the cyclohexene ring, providing conclusive proof of its conformation in the crystalline state.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for separating "this compound" from reaction mixtures, by-products, and impurities. The choice of technique depends on the analytical goal, whether it is for quantitative purity analysis or for preparative isolation.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the aldehyde functional groups, "this compound" is amenable to GC analysis, potentially with derivatization to enhance thermal stability and improve chromatographic peak shape.
Detailed Research Findings: While specific GC methods for "this compound" are not extensively documented in publicly available literature, the analysis of similar aldehydes and its parent compound, 4-vinylcyclohexene, provides a strong basis for establishing a robust analytical method. researchgate.netnih.gov For instance, the analysis of 4-vinylcyclohexene in various matrices has been successfully achieved using capillary GC with a flame ionization detector (FID) or mass spectrometry (MS) for detection. nih.gov The analysis of aldehydes, in general, can sometimes be challenging due to their reactivity. researchgate.net
A suitable GC method would likely involve a mid-polarity capillary column to resolve the compound from potential isomers or impurities. The injector and detector temperatures would need to be optimized to prevent thermal degradation. For trace analysis, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) could be employed to create a more stable and highly detectable derivative for electron capture detection (ECD) or MS analysis.
Table 1: Representative Gas Chromatography (GC) Parameters for Aldehyde Analysis
| Parameter | Typical Value/Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability.
Detailed Research Findings: Specific HPLC methods for "this compound" are not readily found in the literature. However, methods for the parent compound, 4-vinylcyclohexene, and other aldehydes are well-established. For example, 4-vinylcyclohexene can be analyzed by reversed-phase (RP) HPLC using an acetonitrile (B52724) and water mobile phase. researchgate.net The analysis of aldehydes by HPLC often involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a hydrazone. This derivative is highly chromophoric and can be detected with high sensitivity using a UV-Vis detector. waters.com
For "this compound," a reversed-phase HPLC method using a C18 column would be the most common approach. A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile or methanol (B129727) would likely be effective for separating the compound from impurities. Detection at a wavelength corresponding to the absorbance of the aldehyde or vinyl functional groups would be employed.
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Typical Value/Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at 220 nm and 254 nm |
Column chromatography is a fundamental and indispensable technique for the preparative purification of organic compounds. For "this compound," this method would be employed to isolate the compound from a crude reaction mixture.
Detailed Research Findings: While specific protocols for the column chromatographic purification of "this compound" are not detailed in the searched literature, standard principles of chromatography for organic compounds would apply. The choice of stationary phase and mobile phase is critical for achieving good separation. Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like aldehydes.
A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be effective for eluting "this compound" from a silica gel column. The progress of the separation would be monitored by thin-layer chromatography (TLC).
Table 3: General Parameters for Column Chromatography Purification
| Parameter | Typical Material/Solvent |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 50%) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Ultraviolet (UV) Spectroscopy
Ultraviolet (UV) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are functional groups that absorb UV or visible light. "this compound" possesses two primary chromophores: the vinyl group and the α,β-unsaturated aldehyde.
Table 4: Predicted UV Absorption Maxima for this compound
| Chromophore | Predicted λmax (nm) | Transition Type |
| Vinyl Group (C=C) | ~190-200 | π → π |
| α,β-Unsaturated Aldehyde | ~220-250 | π → π |
| Carbonyl Group (C=O) | >300 | n → π* |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature on 4-Vinylcyclohexene-1,4-dicarbaldehyde is notably sparse. While its existence is confirmed through chemical databases which provide its basic properties, there is a significant lack of in-depth studies dedicated to its synthesis, reactivity, and application. Much of the current understanding is therefore extrapolated from the known chemistry of its constituent functional groups—the vinyl group and the aldehyde moieties—and the cyclohexene (B86901) scaffold. The reactivity of aldehydes is well-documented, involving nucleophilic additions, condensations, and oxidations. Similarly, the vinyl group and the endocyclic double bond are susceptible to a range of addition reactions. However, the interplay of these functionalities within the specific stereoelectronic environment of the this compound molecule remains an area ripe for investigation. The scientific community's current focus on sustainable chemistry and the development of novel materials from renewable resources could spur interest in this and similar bifunctional molecules.
Unexplored Reactivity and Synthetic Opportunities
The unique arrangement of functional groups in this compound presents a host of unexplored synthetic possibilities. The two aldehyde groups offer handles for a variety of reactions. For instance, they can undergo intramolecular reactions to form bicyclic structures, or they can be selectively functionalized to create asymmetrical derivatives. The vinyl group, in conjunction with the endocyclic double bond, opens avenues for various cycloaddition reactions, such as Diels-Alder reactions, which could lead to complex polycyclic systems.
Furthermore, the stereochemistry of the molecule has not been extensively studied. The potential for diastereoselective and enantioselective transformations of the aldehyde and vinyl groups is a significant area for future research. The development of catalytic systems that can control the stereochemical outcome of reactions involving this substrate would be a major advancement. Investigating the conformational preferences of the cyclohexene ring and how they influence the reactivity of the functional groups is another key area for future computational and experimental studies.
Table 1: Potential Unexplored Reactions of this compound
| Reaction Type | Potential Products | Significance |
| Intramolecular Aldol Condensation | Bicyclic enals | Access to novel fused-ring systems |
| Selective Aldehyde Functionalization | Mono-protected or mono-derivatized products | Building blocks for complex molecules |
| Diels-Alder Reactions | Polycyclic adducts | Construction of complex molecular architectures |
| Asymmetric Catalysis | Enantioenriched derivatives | Access to chiral building blocks for pharmaceuticals |
| Polymerization | Crosslinked polymers, functional resins | Development of advanced materials |
Emerging Applications and Materials Design
The bifunctional nature of this compound makes it a promising candidate for the design of advanced materials. The two aldehyde groups can act as crosslinking agents for polymers containing amine or hydroxyl functionalities, such as proteins, polysaccharides, and synthetic polymers like polyvinyl alcohol. This could lead to the development of novel hydrogels, biodegradable plastics, and advanced adhesives. The vinyl group provides a site for polymerization or for post-polymerization modification, allowing for the incorporation of this unit into polymer backbones or as a pendant group.
In the realm of materials science, the potential for this compound to be used in the synthesis of self-healing polymers is an exciting prospect. The reversible nature of some aldehyde-based linkages, such as imines, could be exploited to create materials that can repair themselves upon damage. Furthermore, its rigid cyclohexene core could impart desirable thermal and mechanical properties to polymers. The development of resins and coatings based on this dicarbaldehyde could also lead to materials with enhanced durability and chemical resistance.
Challenges and Prospects in Industrial Scale-up and Sustainable Production
The industrial-scale production of this compound faces several challenges. A key hurdle is the development of a cost-effective and high-yielding synthesis process. While potential synthetic routes such as the Diels-Alder reaction followed by hydroformylation or ozonolysis exist in principle, their optimization for industrial production would require significant research and development. The separation and purification of the final product from reaction byproducts would also need to be addressed.
From a sustainability perspective, future research should focus on developing green synthetic methods. This could involve the use of renewable starting materials, environmentally benign solvents, and catalytic processes that minimize waste generation. The use of biocatalysis, for example, could offer a sustainable route to this and other specialty aldehydes. As industries increasingly shift towards bio-based feedstocks, the development of sustainable production methods for versatile building blocks like this compound will become ever more critical. The transition from petrochemical-based production to bio-based alternatives is a key goal for creating more sustainable supply chains in the chemical industry. biviture.com Overcoming the challenges of catalyst recycling and process efficiency will be crucial for the economic viability of such sustainable processes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
